molecular formula C10H8BrNO3 B8202429 Methyl 2-(5-bromo-2-cyanophenoxy)acetate

Methyl 2-(5-bromo-2-cyanophenoxy)acetate

Cat. No.: B8202429
M. Wt: 270.08 g/mol
InChI Key: SZSWPEJJHGNEEU-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-cyanophenoxy)acetate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-cyanophenoxy)acetate typically involves the reaction of 5-bromo-2-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-bromo-2-cyanophenol+methyl chloroacetateK2CO3,DMFMethyl 2-(5-bromo-2-cyanophenoxy)acetate\text{5-bromo-2-cyanophenol} + \text{methyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-bromo-2-cyanophenol+methyl chloroacetateK2​CO3​,DMF​Methyl 2-(5-bromo-2-cyanophenoxy)acetate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-cyanophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Formation of 2-(5-bromo-2-cyanophenoxy)acetic acid.

    Reduction: Formation of 2-(5-bromo-2-aminophenoxy)acetate.

Scientific Research Applications

Methyl 2-(5-bromo-2-cyanophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-cyanophenoxy)acetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-2-chlorophenoxy)acetate
  • Methyl 2-(5-bromo-2-methoxyphenoxy)acetate
  • Methyl 2-(5-bromo-2-nitrophenoxy)acetate

Uniqueness

Methyl 2-(5-bromo-2-cyanophenoxy)acetate is unique due to the presence of both bromine and cyano groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-(5-bromo-2-cyanophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSWPEJJHGNEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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